A Comprehensive Spectroscopic Guide to 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline: Elucidating Molecular Structure through NMR, IR, and MS
A Comprehensive Spectroscopic Guide to 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline: Elucidating Molecular Structure through NMR, IR, and MS
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characterization of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline (C₁₄H₁₆N₂S₂). Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The guide moves beyond procedural outlines to explain the causal reasoning behind experimental choices and data interpretation, ensuring a thorough understanding of how these powerful analytical techniques converge to confirm the molecule's precise structure and integrity. Each section includes predicted spectral data, detailed experimental protocols, and an analysis of the underlying principles, grounded in authoritative references.
Introduction: The Molecule and the Method
The compound 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline is an aromatic disulfide containing two substituted aniline rings. Its molecular formula is C₁₄H₁₆N₂S₂, with a monoisotopic mass of approximately 276.07 g/mol . Aromatic disulfides are significant structural motifs in medicinal chemistry and materials science, often valued for their redox activity.[1] The dynamic nature of the disulfide bond makes precise structural verification essential.
Spectroscopic analysis is the cornerstone of modern chemical characterization. By probing a molecule with various forms of energy, we can piece together a detailed structural puzzle. This guide integrates data from three core techniques:
-
NMR Spectroscopy to map the carbon-hydrogen framework.
-
IR Spectroscopy to identify key functional groups.
-
Mass Spectrometry to determine the molecular weight and analyze fragmentation patterns.
This multi-faceted approach provides a self-validating system for structural elucidation, which is a critical standard in chemical and pharmaceutical research.[2][3]
Molecular Structure
Caption: Structure of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline.
¹H NMR Spectroscopy: Mapping Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) is unparalleled for determining the connectivity of a molecule. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).
Causality and Predicted Spectral Features
The molecule is asymmetric, meaning the two aromatic rings are chemically distinct. Therefore, we expect to see separate signals for the protons on each ring. The electron-donating amino (-NH₂) and methyl (-CH₃) groups, along with the electron-withdrawing disulfide (-S-S-) linkage, will influence the chemical shifts of the aromatic protons.[4][5]
-
Aromatic Protons (Ar-H): These will appear in the typical aromatic region (6.5-7.5 ppm). The substitution pattern on each ring will create distinct splitting patterns (doublets, singlets, etc.).
-
Amine Protons (-NH₂): These protons are exchangeable and often appear as broad singlets. Their chemical shift can vary significantly (3.5-5.0 ppm) depending on the solvent, concentration, and temperature.[4]
-
Methyl Protons (-CH₃): The two methyl groups are in different environments and should appear as two distinct singlets around 2.1-2.4 ppm.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| ~7.30 | 1H | d | Ar-H |
| ~7.15 | 1H | s | Ar-H |
| ~6.80 | 1H | d | Ar-H |
| ~6.75 | 1H | d | Ar-H |
| ~6.60 | 1H | s | Ar-H |
| ~6.50 | 1H | d | Ar-H |
| ~4.90 | 2H | br s | -NH₂ |
| ~4.50 | 2H | br s | -NH₂ |
| ~2.25 | 3H | s | -CH₃ |
| ~2.15 | 3H | s | -CH₃ |
Note: d = doublet, s = singlet, br s = broad singlet. Assignments are illustrative.
Experimental Protocol: ¹H NMR
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it helps in observing the N-H protons more clearly than in other solvents like CDCl₃.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its signal to 0.0 ppm.[5]
-
Instrument Setup: Place the sample in a 500 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Carbon-13 NMR provides direct information about the carbon framework of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a single peak, making it a powerful tool for counting the number of non-equivalent carbons and identifying their chemical environment.[6][7]
Causality and Predicted Spectral Features
Given the molecule's asymmetry, all 14 carbon atoms are expected to be chemically non-equivalent, resulting in 14 distinct signals in the proton-decoupled ¹³C NMR spectrum.
-
Aromatic Carbons (Ar-C): These will appear in the 110-150 ppm range. Carbons directly attached to heteroatoms (N, S) will be shifted further downfield.[6][8] For instance, the C-S carbons are expected around 135-145 ppm, while the C-NH₂ carbons will be in a similar downfield region due to the electronegativity of nitrogen.
-
Methyl Carbons (-CH₃): These aliphatic carbons will appear upfield, typically in the 15-25 ppm range.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 145-150 | Ar C-NH₂ |
| 135-145 | Ar C-S |
| 130-140 | Ar C-CH₃ |
| 115-130 | Ar C-H |
| ~21 | -CH₃ |
| ~20 | -CH₃ |
Note: A full assignment would require advanced 2D NMR techniques like HSQC and HMBC.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Tune the 125 MHz NMR spectrometer for ¹³C detection.
-
Acquisition: Acquire the data using a standard pulse program with proton decoupling. A longer acquisition time and a higher number of scans (e.g., 1024 or more) are necessary compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H NMR spectrum to obtain the final spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[9]
Causality and Predicted Spectral Features
The key functional groups in 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline will produce characteristic absorption bands.
-
N-H Stretch: A primary amine (-NH₂) will show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.[10][11]
-
C-H Stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches appear just below 3000 cm⁻¹.
-
N-H Bend: The scissoring vibration of the primary amine group typically appears as a sharp band around 1580-1650 cm⁻¹.[10]
-
C=C Stretch: Aromatic ring stretching results in several bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: The stretching vibration for aromatic amines is found in the 1250-1335 cm⁻¹ range.[10]
-
S-S Stretch: The disulfide bond stretch is notoriously weak and appears in the fingerprint region (400-540 cm⁻¹), making it very difficult to observe and assign definitively.[12] Its presence is typically inferred from the absence of an S-H band and confirmed by mass spectrometry.
Predicted IR Absorption Data
| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3450-3300 | Medium (two bands) | N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic |
| 2980-2850 | Medium | C-H Stretch | Methyl (-CH₃) |
| 1620-1580 | Medium-Strong | N-H Bend | Primary Amine (-NH₂) |
| 1600-1450 | Medium (multiple) | C=C Stretch | Aromatic Ring |
| 1335-1250 | Strong | C-N Stretch | Aromatic Amine |
Experimental Protocol: FT-IR (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Record the spectrum of the sample. Typically, 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.[1]
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight and elemental formula of a compound with high accuracy. Furthermore, by inducing fragmentation, it offers valuable clues about the molecule's structure.
Causality and Predicted Fragmentation
The molecular ion peak ([M]⁺˙) should appear at an m/z of ~276. The most likely fragmentation pathway for aromatic disulfides involves the cleavage of the relatively weak S-S bond.[13] This homolytic cleavage would result in two resonance-stabilized radical fragments. Other common fragmentations in mass spectrometry include the loss of small, stable neutral molecules or radicals.[14]
Key Predicted Fragments:
-
Molecular Ion ([M]⁺˙): m/z 276
-
S-S Bond Cleavage: The primary fragmentation is expected to be the cleavage of the disulfide bond, leading to the formation of thiol radicals. This can result in ions at m/z 138 ([C₇H₈NS]⁺˙, from either half of the molecule).
-
Further Fragmentation: Loss of a methyl radical (-CH₃) from the molecular ion could produce a fragment at m/z 261.
Proposed Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway for the title compound.
Experimental Protocol: Mass Spectrometry (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer, which provides high-resolution mass data.
-
Fragmentation (MS/MS): To confirm fragmentation, select the molecular ion ([M+H]⁺ at m/z 277) and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.
Conclusion: A Synergistic Approach to Structural Confirmation
The definitive structural elucidation of 2-[(2-Amino-5-methylphenyl)dithio]-4-methylaniline is achieved not by a single technique, but by the synergistic integration of data from NMR, IR, and MS. Each method provides a unique and complementary piece of the structural puzzle.
Caption: Integrated workflow for spectroscopic structural confirmation.
This guide has detailed the predicted outcomes and validated protocols for the comprehensive analysis of the title compound. By understanding not just what to do but why it is done, researchers can apply these principles with confidence to ensure the scientific integrity of their work.
References
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Baran, P., et al. (2021). Study on Dielectric Properties of Nanoclay-Modified Disulfide-Containing Polyurea Composites. MDPI. [Link]
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Bowie, J. H., Lawesson, S. O., Madsen, J. Ø., Nolde, C., Schroll, G., & Williams, D. H. (1966). Mass spectra of disulphides; skeletal rearrangements upon electron impact. Journal of the Chemical Society B: Physical Organic, 946-951. [Link]
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LibreTexts. (2023). IR: amines. Chemistry LibreTexts. [Link]
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LibreTexts. (2023). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Fava, A., Iliceto, A., & Camera, E. (1957). Absorption Spectra of Aromatic Disulfides. Journal of the American Chemical Society, 79(4), 833–836. [Link]
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University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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